molecular formula C20H21F3N2O6 B2988096 1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate CAS No. 1351594-86-9

1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2988096
CAS No.: 1351594-86-9
M. Wt: 442.391
InChI Key: RQGCSQNINAJOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a furan ring, a piperazine ring, a trifluoromethyl group, and a benzyl group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

The asymmetric synthesis of related compounds, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine, showcases the potential of furan derivatives in creating chiral building blocks. These compounds are crucial in pharmaceutical research, providing the stereochemical diversity necessary for drug discovery and development (Demir, Ozge, & Gerçek-Arkin, 2001).

Pharmacological Evaluations

Novel derivatives of furan-containing compounds have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. This demonstrates the potential for compounds like "1-(Furan-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate" in the development of new therapeutic agents (Kumar et al., 2017).

Biological Activity and Antiviral Applications

Research on furan derivatives has also identified compounds with significant biological activities, including antiviral properties against influenza A virus subtype H1N1. This suggests potential applications in antiviral drug research and development (Wang et al., 2014).

Catalysis and Synthetic Methodologies

Furan derivatives have been utilized in catalytic processes and synthetic methodologies, such as the aza-Piancatelli rearrangement, highlighting their versatility in organic synthesis. This opens avenues for the development of new synthetic routes and catalysts, potentially enhancing the efficiency and selectivity of chemical transformations (Reddy et al., 2012).

Corrosion Inhibition

Organic inhibitors based on furan derivatives have shown effectiveness in the corrosion inhibition of mild steel in acidic mediums. This suggests a potential application in materials science, particularly in developing new corrosion inhibitors for industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the trifluoromethyl group could enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the importance of the trifluoromethyl group .

Properties

IUPAC Name

1-(furan-2-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2.C2H2O4/c19-18(20,21)15-4-1-3-14(11-15)12-22-6-8-23(9-7-22)13-16(24)17-5-2-10-25-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCSQNINAJOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.